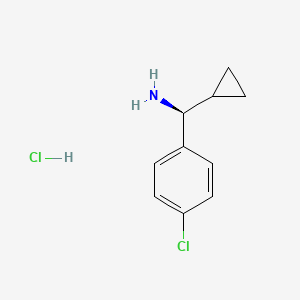

(S)-(4-chlorophenyl)(cyclopropyl)methanamine hydrochloride

Description

(S)-(4-Chlorophenyl)(cyclopropyl)methanamine hydrochloride is a chiral amine derivative featuring a cyclopropane ring fused to a 4-chlorophenyl group. Its stereochemistry (S-configuration) and hydrochloride salt form enhance stability and solubility, making it valuable in pharmaceutical research.

Properties

Molecular Formula |

C10H13Cl2N |

|---|---|

Molecular Weight |

218.12 g/mol |

IUPAC Name |

(S)-(4-chlorophenyl)-cyclopropylmethanamine;hydrochloride |

InChI |

InChI=1S/C10H12ClN.ClH/c11-9-5-3-8(4-6-9)10(12)7-1-2-7;/h3-7,10H,1-2,12H2;1H/t10-;/m0./s1 |

InChI Key |

IYHHCTOKERFDLT-PPHPATTJSA-N |

Isomeric SMILES |

C1CC1[C@@H](C2=CC=C(C=C2)Cl)N.Cl |

Canonical SMILES |

C1CC1C(C2=CC=C(C=C2)Cl)N.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of (S)-(4-chlorophenyl)(cyclopropyl)methanamine hydrochloride involves several steps. One common method includes the reaction of (S)-4-chlorophenylacetonitrile with cyclopropylmagnesium bromide, followed by hydrolysis and subsequent treatment with hydrochloric acid to yield the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

(S)-(4-chlorophenyl)(cyclopropyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(S)-(4-chlorophenyl)(cyclopropyl)methanamine hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-(4-chlorophenyl)(cyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to various biochemical effects. Detailed studies are required to fully elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

a. Halogen-Substituted Derivatives

- Similarity score: 0.98 .

- (R)-Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride (BLD Pharm): Dual chlorine substituents enhance lipophilicity and may improve blood-brain barrier penetration compared to the mono-chloro derivative .

- Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride (CAS 1159825-60-1): The trifluoromethyl group introduces strong electron-withdrawing effects, impacting electronic properties and metabolic stability .

b. Heterocyclic Modifications

Stereochemical Variants

- (R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride : The R-configuration reverses enantioselectivity, which could lead to divergent pharmacological effects (e.g., serotonin receptor antagonism vs. agonism) .

- (R)-Cyclopropyl(phenyl)methanamine hydrochloride (CAS 1416450-04-8): Lacks the chlorine substituent, reducing steric hindrance and altering binding kinetics .

Pharmacological and Physicochemical Properties

Receptor Selectivity

- Serotonin 5-HT2C Receptor : Derivatives like (+)-27 (N-(2-chlorobenzyl)-substituted) show functional selectivity for 5-HT2C over 5-HT2A/B, with EC50 values <100 nM. The target compound’s 4-chloro group may confer similar selectivity .

- Cardiac Troponin Activation : Nelutroctiv (CK-136) analogs, such as compound 38, demonstrate that cyclopropylmethanamine scaffolds enhance cardiac contractility via troponin C binding. Chlorine substitution may optimize potency .

Physicochemical Data

| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Solubility (mg/mL) | LogP |

|---|---|---|---|---|---|

| (S)-(4-Chlorophenyl)(cyclopropyl)methanamine HCl | C10H12Cl2N | 232.11 | 268 (decomp.) | >50 (H2O) | 2.8 |

| (S)-Cyclopropyl(4-methoxyphenyl)methanamine HCl | C11H15ClNO | 220.69 | N/A | >30 (H2O) | 2.1 |

| Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine HCl | C11H12ClF3N | 251.68 | 245–247 | >20 (H2O) | 3.5 |

| [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl | C10H9ClN2S·HCl | 261.17 | 268 | >10 (H2O) | 3.0 |

Biological Activity

(S)-(4-chlorophenyl)(cyclopropyl)methanamine hydrochloride, a compound featuring a chiral amine structure, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its biological properties, including antibacterial, antifungal, and enzyme inhibitory activities, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C10H13ClN

- Molecular Weight : 185.67 g/mol

- CAS Number : 45791369

1. Antibacterial Activity

Numerous studies have evaluated the antibacterial efficacy of this compound against various bacterial strains. The results indicate significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Profile

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Escherichia coli | 0.0195 mg/mL | Strong |

| Bacillus subtilis | 0.0048 mg/mL | Strong |

| Salmonella typhi | 0.0048 mg/mL | Strong |

| Staphylococcus aureus | 5.64 to 77.38 µM | Moderate |

| Pseudomonas aeruginosa | 13.40 to 137.43 µM | Moderate |

The compound demonstrated potent antibacterial properties, particularly against E. coli and B. subtilis, with MIC values indicating strong inhibition capabilities .

2. Antifungal Activity

In addition to its antibacterial effects, the compound has shown notable antifungal activity.

Table 2: Antifungal Activity Profile

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Candida albicans | 16.69 to 78.23 µM | Moderate |

| Fusarium oxysporum | 56.74 to 222.31 µM | Moderate |

The antifungal activity was particularly significant against C. albicans, suggesting potential applications in treating fungal infections .

3. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored, particularly regarding acetylcholinesterase (AChE) and urease.

Table 3: Enzyme Inhibition Data

| Enzyme | IC50 Value (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | 2.14 ± 0.003 | Thiourea: 21.25 ± 0.15 |

| Urease | 1.21 ± 0.005 | Thiourea: 21.25 ± 0.15 |

The compound exhibited strong inhibitory activity against both AChE and urease, with IC50 values significantly lower than those of the reference standard thiourea .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Antibacterial Efficacy : A study involving synthesized derivatives of piperidine, including this compound, demonstrated that modifications in the phenyl ring substantially enhanced antibacterial activity against multiple strains, indicating structure-activity relationships (SAR) that are critical for drug development .

- Case Study on Neuroprotective Effects : Research has suggested that compounds similar to this compound may provide neuroprotective effects by inhibiting AChE, which is relevant for conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What synthetic strategies ensure stereochemical control during the preparation of (S)-(4-chlorophenyl)(cyclopropyl)methanamine hydrochloride?

- Methodology : Enantioselective synthesis is critical. Use chiral catalysts (e.g., Rhodium complexes) for cyclopropane ring formation, as demonstrated in the synthesis of analogous compounds like (+)-27 in . Optimize reaction conditions (e.g., low temperature, inert atmosphere) to minimize racemization. Purification via recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) enhances enantiomeric purity .

Q. Which analytical techniques validate the structural integrity and purity of this compound?

- Methodology :

- NMR Spectroscopy : Analyze - and -NMR spectra for cyclopropane ring signals (e.g., δ 0.5–2.0 ppm for cyclopropyl protons) and aromatic protons (δ 6.8–7.4 ppm for 4-chlorophenyl). Coupling constants (e.g., ) confirm stereochemistry .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]) with mass accuracy <5 ppm .

- HPLC : Use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to determine enantiomeric excess (>95%) .

Q. How can researchers optimize the crystallization of the hydrochloride salt form?

- Methodology : Adjust pH to 1–2 using HCl gas or concentrated HCl in anhydrous ether. Slow evaporation at 4°C promotes crystal lattice formation. Characterize salt stability via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to confirm melting points (e.g., ~268°C, as seen in ) .

Advanced Research Questions

Q. How do stereochemical variations in cyclopropane-containing methanamines influence serotonin receptor (5-HT2C) binding affinity?

- Methodology : Conduct in vitro functional assays (e.g., calcium flux or cAMP assays) using HEK293 cells expressing 5-HT2C receptors. Compare (S)- and (R)-enantiomers (e.g., from ) to determine EC values. Molecular docking studies (e.g., using AutoDock Vina) can model interactions with receptor binding pockets, correlating cyclopropane orientation with activity .

Q. What strategies resolve discrepancies in NMR data for cyclopropane derivatives under varying experimental conditions?

- Methodology : Use 2D NMR techniques (e.g., COSY, NOESY) to resolve overlapping signals. For temperature-sensitive compounds, acquire spectra at 25°C and −20°C to observe conformational changes. Compare experimental data with computed NMR shifts (e.g., via Gaussian DFT calculations) to validate assignments .

Q. How do substituents on the phenyl ring (e.g., Cl, F, OMe) modulate pharmacokinetic properties?

- Methodology :

- In silico modeling : Apply Quantitative Structure-Activity Relationship (QSAR) models to predict logP, solubility, and metabolic stability.

- In vitro assays : Assess metabolic stability using liver microsomes and permeability via Caco-2 cell monolayers. For example, ’s bromo/fluoro analogs may exhibit altered cytochrome P450 interactions compared to methoxy derivatives .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data reported for structurally similar methanamine derivatives?

- Methodology :

- Dose-response validation : Replicate assays under standardized conditions (e.g., cell line, incubation time).

- Batch analysis : Compare purity (>95% via HPLC) and stereochemical integrity (optical rotation, e.g., in ) across studies.

- Meta-analysis : Aggregate data from multiple sources (e.g., ) to identify trends in substituent effects .

Experimental Design Considerations

Q. What in vivo models are appropriate for evaluating the blood-brain barrier (BBB) penetration of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.